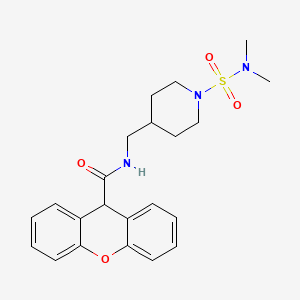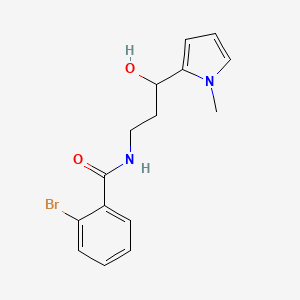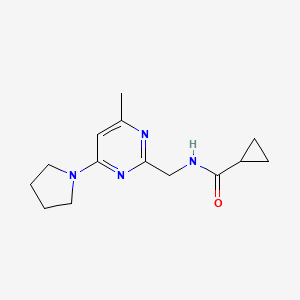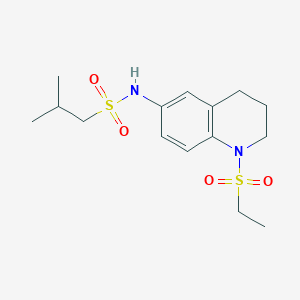
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a piperidine ring, which is a common structure in many pharmaceutical drugs. Piperidine derivatives are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The compound contains a piperidine ring attached to a morpholino group and a chloropyridinyl group. The presence of these functional groups could influence the compound’s reactivity and biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and boiling point.Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research has extensively covered the synthesis and structural exploration of compounds similar to (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(morpholino)methanone. For instance, the synthesis and Hirshfeld surface analysis of bioactive heterocycles have been explored, highlighting the antiproliferative activity and detailed structural characterization using techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies (Prasad et al., 2018). These studies provide insights into the molecular stability and intermolecular interactions critical for the compound's bioactivity and potential pharmaceutical applications.
Potential Imaging Agents
Research into novel PET agents for imaging in neurological diseases, such as Parkinson's disease, has led to the synthesis of related compounds. The preparation of specific PET agents demonstrates the utility of these compounds in medical imaging, offering potential tools for the diagnosis and study of neurodegenerative disorders. The high radiochemical yield, purity, and specific activity make these derivatives promising candidates for further exploration in biomedical imaging (Wang et al., 2017).
Antagonistic Properties
Investigations into the antagonistic properties of related compounds, particularly in the context of cannabinoid receptors, have revealed significant findings. The understanding of these compounds' interaction with CB1 cannabinoid receptors contributes to the development of pharmaceutical agents targeting cannabinoid-related pathways, which could have implications for treating various conditions, including pain and metabolic disorders (Landsman et al., 1997).
Insecticidal Applications
Research on pyridine derivatives has shown promising insecticidal activities. The synthesis and evaluation of these compounds against specific pests highlight their potential as effective insecticides, offering an alternative to traditional chemical agents. The remarkable activity of some derivatives against the cowpea aphid suggests that compounds with similar structures could be explored for agricultural applications, contributing to pest management strategies (Bakhite et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3/c16-13-11-17-4-1-14(13)22-12-2-5-18(6-3-12)15(20)19-7-9-21-10-8-19/h1,4,11-12H,2-3,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKDKMNPAZNMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(morpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2739768.png)

![8-(3-Ethoxyphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2739771.png)
![3-Methyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2739774.png)


![2-cyclopentyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2739778.png)
![[(5-Chloro-2-methylphenyl)sulfamoyl]dimethylamine](/img/structure/B2739779.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2739781.png)
![N-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]phenyl]acetamide;hydrochloride](/img/structure/B2739783.png)


![N-[4-[chloro(difluoro)methoxy]phenyl]-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide](/img/structure/B2739787.png)